molecular formula C12H21NO5 B13286538 (S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate

(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate

Cat. No.: B13286538
M. Wt: 259.30 g/mol
InChI Key: QDEAVVBECXEESE-VIFPVBQESA-N
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Description

(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with tert-butyl and ethyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate typically involves the reaction of morpholine with tert-butyl and ethyl substituents under controlled conditions. One common method involves the use of tert-butyl chloroformate and ethyl chloroformate as reagents, which react with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride in an aprotic solvent such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new morpholine derivatives with different substituents.

Scientific Research Applications

(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl 3-methyl morpholine-3,4-dicarboxylate
  • 4-Benzyl 3-methyl ®-morpholine-3,4-dicarboxylate

Uniqueness

(S)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

3-O-tert-butyl 4-O-ethyl (3S)-morpholine-3,4-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-5-17-11(15)13-6-7-16-8-9(13)10(14)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

QDEAVVBECXEESE-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)N1CCOC[C@H]1C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)N1CCOCC1C(=O)OC(C)(C)C

Origin of Product

United States

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